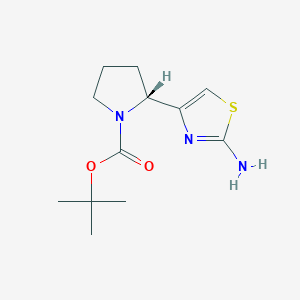![molecular formula C13H15N3O B6167106 1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one CAS No. 1020975-37-4](/img/new.no-structure.jpg)
1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one is a chemical compound with the molecular formula C13H15N3O It is known for its unique structure, which includes an imidazolidin-2-one ring and an ethynylphenyl group
Preparation Methods
The synthesis of 1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one typically involves several steps:
-
Synthetic Routes
Direct Incorporation: One common method involves the direct incorporation of the carbonyl group into 1,2-diamines.
Diamination of Olefins: Another approach is the diamination of olefins, which introduces the necessary amine groups into the olefin structure.
Intramolecular Hydroamination: This method involves the intramolecular hydroamination of linear urea derivatives, leading to the formation of the imidazolidin-2-one ring.
Aziridine Ring Expansion: The expansion of aziridine rings can also be used to synthesize imidazolidin-2-one derivatives.
-
Industrial Production Methods
- Industrial production often employs heterogeneous catalysts such as γ-Al2O3 or ceria-based materials. These catalysts facilitate the conversion of aliphatic 1,2-diamines into imidazolidin-2-ones under specific conditions, such as supercritical CO2 at elevated temperatures .
Chemical Reactions Analysis
1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced imidazolidin-2-one derivatives.
Substitution: The ethynyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted imidazolidin-2-one derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and various catalysts, depending on the desired reaction. Conditions such as temperature, pressure, and solvent choice play crucial roles in determining the reaction outcomes.
Scientific Research Applications
1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific diseases.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The ethynylphenyl group plays a crucial role in binding to these targets, while the imidazolidin-2-one ring modulates the compound’s overall activity. The pathways involved often include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-2-one can be compared with other similar compounds, such as:
1-{2-[(3-phenyl)amino]ethyl}imidazolidin-2-one: This compound lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
1-{2-[(3-ethynylphenyl)amino]ethyl}benzimidazolidin-2-one: The presence of a benzimidazolidin-2-one ring instead of an imidazolidin-2-one ring alters the compound’s properties and applications.
1-{2-[(3-ethynylphenyl)amino]ethyl}imidazolidin-4-one: The position of the carbonyl group in the ring structure affects the compound’s stability and reactivity.
Properties
CAS No. |
1020975-37-4 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



